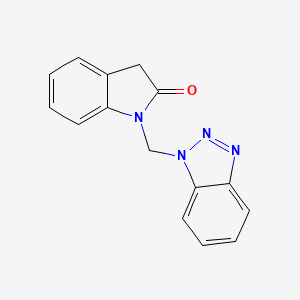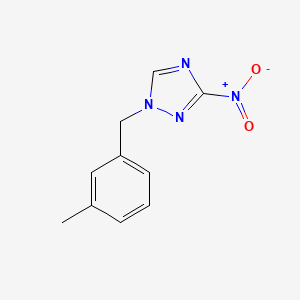
1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole” is a derivative of the 1,2,4-triazole family . Triazoles are a group of five-membered rings with three nitrogen atoms and two carbon atoms. They are known for their diverse range of biological activities.
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a 1,2,4-triazole ring substituted with a 3-methylbenzyl group and a nitro group .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Alkylbenzenes, such as the 3-methylbenzyl group in this compound, are known to undergo various reactions, including oxidation at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds like 3-methylbenzyl alcohol have a boiling point of 217 °C and a specific gravity of 1.02 .Aplicaciones Científicas De Investigación
Crystallographic Structure and Molecular Interactions
- 4-Amino-3-methyl-1,2,4-triazole-5-thione Derivative Study : The crystallographic study of a similar triazole compound reveals planar molecular structure and significant intermolecular hydrogen bonding, indicating potential for detailed molecular interaction studies (Liu et al., 1999).
Synthesis and Structural Analysis
- Multi-Component Reaction for Triazole Synthesis : A method for synthesizing 1,5-disubstituted 1,2,3-triazoles, indicating the versatility of triazole compounds in chemical synthesis (Vo, 2020).
- Electronic Properties of Triazolylidenes : Exploration of the electronic properties of various triazole derivatives, highlighting their potential in electronic material research (Hölzel & Ganter, 2020).
Antimicrobial Applications
- Novel Antimicrobial Agents : Synthesis of triazole derivatives and their evaluation as novel antimicrobial agents, signifying the biologically active potential of triazole compounds (Upmanyu et al., 2011).
Material Chemistry and Stability
- Tetrel Bonding Interactions in Triazole Derivatives : A study on tetrel bonding interactions in triazole derivatives, relevant for understanding material stability and interactions (Ahmed et al., 2020).
Biological Activity
- Potential Antitrypanosomal Agents : Investigation of 3-nitro-1H-1,2,4-triazole-based compounds for antitrypanosomal activity, illustrating the biological activity of triazole derivatives (Papadopoulou et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : A study on the efficacy of a triazole derivative as a corrosion inhibitor for mild steel, demonstrating its application in material science (Merimi et al., 2019).
Medicinal Chemistry
- Synthesis of Triazole Derivatives for Medical Applications : Synthesis of triazole compounds with potential applications in medicinal chemistry, highlighting the pharmaceutical relevance of triazoles (Pillai et al., 2019).
Thermal Stability
- Thermal Stability Analysis of Energetic Triazoles : Evaluation of the thermal stability of energetic triazole derivatives, important for applications in materials requiring high energy capacity (Rao et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-8-3-2-4-9(5-8)6-13-7-11-10(12-13)14(15)16/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZEYNNRSNAPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

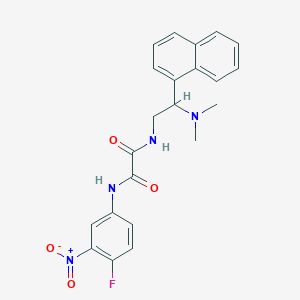
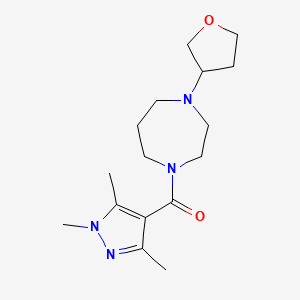

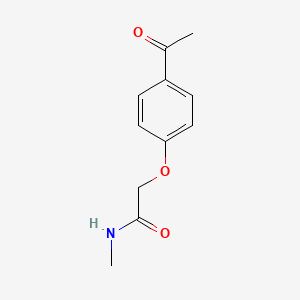
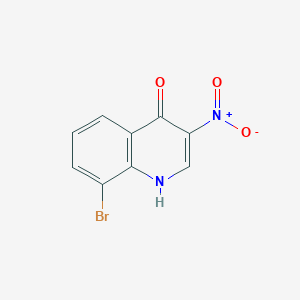
![3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362770.png)
![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)
![(E)-4-(Dimethylamino)-N-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]but-2-enamide](/img/structure/B2362773.png)

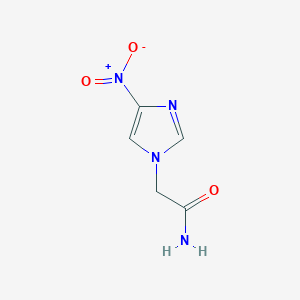
![Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine](/img/structure/B2362778.png)
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2362780.png)
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol](/img/structure/B2362781.png)
